2-chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one
Overview
Description
2-chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one is a synthetic organic compound that belongs to the class of chloro ketones. These compounds are often used in various chemical reactions and have applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one typically involves the reaction of 3,4-dihydroisoquinoline with a chlorinated butanone derivative under controlled conditions. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amines or thiols.
Scientific Research Applications
2-chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one may have applications in:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions.
Medicine: Possible applications in drug development.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The molecular pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
- 2-chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)pentan-1-one
Uniqueness
The uniqueness of 2-chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one lies in its specific structure, which may confer unique reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-2-12(14)13(16)15-8-7-10-5-3-4-6-11(10)9-15/h3-6,12H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIYIUVZMZDJII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2=CC=CC=C2C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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